1-C-(Indol-3-yl)glycerol 3-phosphate

Catalog No.
S575039
CAS No.
4220-97-7
M.F
C11H14NO6P
M. Wt
287.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-C-(Indol-3-yl)glycerol 3-phosphate

CAS Number

4220-97-7

Product Name

1-C-(Indol-3-yl)glycerol 3-phosphate

IUPAC Name

[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate

Molecular Formula

C11H14NO6P

Molecular Weight

287.21 g/mol

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)

InChI Key

NQEQTYPJSIEPHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Synonyms

indole-3-glycerol phosphate, indole-3-glycerophosphate, indoleglycerol phosphate

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a 1-C-(indol-3-yl)glycerol 3-phosphate(2-).

1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is a critical phosphorylated indole derivative that serves as the central bridging metabolite in bacterial, archaeal, and plant tryptophan biosynthesis. As the obligate product of indole-3-glycerol phosphate synthase (IGPS) and the natural substrate for the α-subunit of tryptophan synthase, IGP is defined by its indole ring linked to a 3-carbon glycerol chain terminating in a phosphate group. For procurement and experimental design, the precise stereochemistry and the presence of the 2'- and 3'-hydroxyl groups on the aliphatic chain are paramount, as these moieties dictate specific hydrogen-bonding interactions within enzyme active sites [1]. Consequently, high-purity IGP is primarily sourced by researchers conducting steady-state enzyme kinetics, developing anti-tuberculosis or herbicidal inhibitors targeting the shikimate/tryptophan pathway, and investigating allosteric channeling in multienzyme complexes [2].

Substituting IGP with upstream precursors (such as CdRP), downstream products (free indole), or non-cleavable structural analogs (such as indole-3-propanol phosphate, IPP) fundamentally compromises functional assays. While IPP binds to the α-subunit of tryptophan synthase with similar affinity, its lack of a 3'-hydroxyl group prevents the critical interaction with the catalytic αGlu49 residue, rendering it a dead-end competitive inhibitor rather than a turnover-competent substrate [1]. Similarly, substituting IGP with free indole bypasses the α-subunit entirely, failing to trigger the essential allosteric conformational shift required to fully activate the β-subunit [2]. For IGPS assays, utilizing crude mixtures or failing to use pure IGP as a product standard prevents the accurate determination of rate-limiting product release kinetics, which is essential for validating competitive inhibitors in drug discovery pipelines[3].

Absolute Cleavage Competence vs. Non-Cleavable Analogs in Tryptophan Synthase

In functional assays of the tryptophan synthase α2β2 complex, the presence of the 3'-hydroxyl group on the glycerol side chain is strictly required for enzymatic turnover. 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) serves as the true cleavable substrate, undergoing aldol cleavage to yield indole and glyceraldehyde 3-phosphate. In contrast, the close structural analog indole-3-propanol phosphate (IPP), which lacks the 2' and 3' hydroxyl groups, binds to the α-subunit but acts as a non-cleavable competitive inhibitor. Crystallographic freeze-trapping confirms that only the 3'-hydroxyl of IGP interacts with the catalytic αGlu49 residue to trigger the induced-fit conformational change required for cleavage [1].

Evidence DimensionEnzymatic cleavage rate (kcat) at the α-subunit
Target Compound DataActive turnover (kcat > 0) via interaction with αGlu49
Comparator Or BaselineIndole-3-propanol phosphate (IPP): kcat = 0 (competitive inhibitor)
Quantified DifferenceBinary functional divergence (cleavable substrate vs. dead-end inhibitor)
ConditionsTryptophan synthase α2β2 complex under steady-state or cryo-crystallographic freeze-trapping conditions

Procurement of the exact 3'-hydroxylated compound is mandatory for researchers measuring active enzymatic turnover, whereas IPP is strictly limited to structural inhibition studies.

Rate-Limiting Product Release in Indole-3-Glycerol Phosphate Synthase (IGPS) Kinetics

Indole-3-glycerol phosphate synthase (IGPS) catalyzes the irreversible ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to form IGP. Kinetic analyses of IGPS (e.g., from Sulfolobus solfataricus) reveal that the release of the IGP product from the active site is the rate-limiting step of the overall reaction (k_release = 0.078 s⁻¹), which is significantly slower than the chemical transformation step (k = 1.54 s⁻¹)[1]. Because IGP occupies a distinct hydrophobic pocket compared to the anthranilate moiety of CdRP, IGP is required as an authentic analytical standard for calibrating fluorescence-based IGPS assays and for measuring product inhibition constants, a critical step in screening competitive inhibitors like the anti-TB drug candidate ATB107 [2].

Evidence DimensionRole in IGPS steady-state kinetic modeling
Target Compound DataIGP: Rate-limiting product (k_release = 0.078 s⁻¹)
Comparator Or BaselineCdRP (Precursor): Substrate (Km ~ 51 nM for sIGPS)
Quantified DifferenceDistinct kinetic roles (product vs. substrate) with a ~20-fold difference between chemical transformation and product release rates
ConditionsSteady-state fluorescence titration and global kinetic modeling of IGPS at 25 °C

Accurate calibration of IGPS high-throughput screening assays for novel antibiotics requires high-purity IGP as a product standard, as the precursor CdRP cannot substitute for product-inhibition or release-rate measurements.

Allosteric Activation of the β-Subunit vs. Downstream Indole

Tryptophan synthase operates via tight allosteric communication between its α and β subunits. Binding of IGP to the α-site not only provides the indole intermediate but also triggers a conformational shift from an open (low activity) to a closed (high activity) state[1]. This allosteric signaling, transmitted through a 25 Å hydrophobic tunnel, synchronizes the α-cleavage with the β-replacement reaction. Supplying the downstream product, free indole, directly to the β-subunit bypasses this critical α-to-β allosteric activation cascade. Consequently, the presence of IGP at the α-site is necessary to fully activate the β-subunit's conversion of L-serine to the aminoacrylate intermediate [2].

Evidence DimensionAllosteric activation of the β-subunit (aminoacrylate formation)
Target Compound DataIGP: Triggers α-to-β conformational closure and full β-site activation
Comparator Or BaselineFree Indole: Acts only as a β-site substrate without triggering the α-site allosteric cascade
Quantified DifferenceIGP induces the highly active closed state of the α2β2 complex, whereas free indole does not
ConditionsSteady-state spectroscopic monitoring of the α-aminoacrylate intermediate in the α2β2 complex

Researchers studying the allosteric regulation or channeling mechanics of multienzyme complexes must procure IGP to trigger the native conformational cascade, as free indole cannot replicate the allosteric activation.

High-Throughput Screening of IGPS Inhibitors for Anti-Tuberculosis Drugs

Because the tryptophan biosynthesis pathway is essential for Mycobacterium tuberculosis survival and absent in mammals, IGPS is a prime drug target. High-purity IGP is required as a product standard to calibrate fluorescence-based kinetic assays and to determine product inhibition constants when screening novel competitive inhibitors (such as ATB107) against the CdRP substrate [1].

Structural Biology and Cryo-Crystallography of Multienzyme Complexes

IGP is the obligate substrate for capturing the true Michaelis complex of the tryptophan synthase α-subunit. Unlike non-cleavable analogs (IPP), IGP possesses the critical 3'-hydroxyl group needed to interact with αGlu49, making it indispensable for freeze-trapping experiments and X-ray crystallography studies aimed at resolving induced-fit mechanisms and intersubunit allosteric communication [2].

Biocatalytic Engineering of Indole-Derivative Synthesis

In industrial biotechnology, engineered tryptophan synthase and IGPS enzymes are increasingly used to synthesize novel indole-containing pharmaceuticals under mild conditions. Supplying exact IGP (rather than free indole or crude precursors) is necessary to evaluate the channeling efficiency and allosteric activation of engineered α2β2 complexes during the optimization of these biocatalytic cascades [3].

XLogP3

-1.2

Wikipedia

1-C-(indol-3-yl)glycerol 3-phosphate

Dates

Last modified: 02-18-2024

Stochastic thermodynamics of a chemical nanomachine: The channeling enzyme tryptophan synthase

Dimitri Loutchko, Maximilian Eisbach, Alexander S Mikhailov
PMID: 28088157   DOI: 10.1063/1.4973544

Abstract

The enzyme tryptophan synthase is characterized by a complex pattern of allosteric interactions that regulate the catalytic activity of its two subunits and opening or closing of their ligand gates. As a single macromolecule, it implements 13 different reaction steps, with an intermediate product directly channeled from one subunit to another. Based on experimental data, a stochastic model for the operation of tryptophan synthase has been earlier constructed [D. Loutchko, D. Gonze, and A. S. Mikhailov, J. Phys. Chem. B 120, 2179 (2016)]. Here, this model is used to consider stochastic thermodynamics of such a chemical nanomachine. The Gibbs energy landscape of the internal molecular states is determined, the production of entropy and its flow within the enzyme are analyzed, and the information exchange between the subunits resulting from allosteric cross-regulations and channeling is discussed.


Kinetic mechanism of indole-3-glycerol phosphate synthase

Sandra Schlee, Susanne Dietrich, Tomasz Kurćon, Pamela Delaney, Nina M Goodey, Reinhard Sterner
PMID: 23214473   DOI: 10.1021/bi301342j

Abstract

The (βα)(8)-barrel enzyme indole-3-glycerol phosphate synthase (IGPS) catalyzes the multistep transformation of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) into indole-3-glycerol phosphate (IGP) in tryptophan biosynthesis. Mutagenesis data and crystal structure analysis of IGPS from Sulfolobus solfataricus (sIGPS) allowed for the formulation of a plausible chemical mechanism of the reaction, and molecular dynamics simulations suggested that flexibility of active site loops might be important for catalysis. Here we developed a method that uses extrinsic fluorophores attached to active site loops to connect the kinetic mechanism of sIGPS to structure and conformational motions. Specifically, we elucidated the kinetic mechanism of sIGPS and correlated individual steps in the mechanism to conformational motions of flexible loops. Pre-steady-state kinetic measurements of CdRP to IGP conversion monitoring changes in intrinsic tryptophan and IGP fluorescence provided a minimal three-step kinetic model in which fast substrate binding and chemical transformation are followed by slow product release. The role of sIGPS loop conformational motion during substrate binding and catalysis was examined via variants that were covalently labeled with fluorescent dyes at the N-terminal extension of the enzyme and mobile active site loop β1α1. Analysis of kinetic data monitoring dye fluorescence revealed a conformational change that follows substrate binding, suggesting an induced-fit-type binding mechanism for the substrate CdRP. Global fitting of all kinetic results obtained with wild-type sIGPS and the labeled variants was best accommodated by a four-step kinetic model. In this model, both the binding of CdRP and its on-enzyme conversion to IGP are accompanied by conformational transitions. The liberation of the product from the active site is the rate-limiting step of the overall reaction. Our results confirm the importance of flexible active loops for substrate binding and catalysis by sIGPS.


Tryptophan Synthase Uses an Atypical Mechanism To Achieve Substrate Specificity

Andrew R Buller, Paul van Roye, Javier Murciano-Calles, Frances H Arnold
PMID: 27935677   DOI: 10.1021/acs.biochem.6b01127

Abstract

Tryptophan synthase (TrpS) catalyzes the final steps in the biosynthesis of l-tryptophan from l-serine (Ser) and indole-3-glycerol phosphate (IGP). We report that native TrpS can also catalyze a productive reaction with l-threonine (Thr), leading to (2S,3S)-β-methyltryptophan. Surprisingly, β-substitution occurs in vitro with a 3.4-fold higher catalytic efficiency for Ser over Thr using saturating indole, despite a >82000-fold preference for Ser in direct competition using IGP. Structural data identify a novel product binding site, and kinetic experiments clarify the atypical mechanism of specificity: Thr binds efficiently but decreases the affinity for indole and disrupts the allosteric signaling that regulates the catalytic cycle.


Distinct conformational dynamics and allosteric networks in alpha tryptophan synthase during active catalysis

Kathleen F O'Rourke, Rebecca N D'Amico, Debashish Sahu, David D Boehr
PMID: 33314435   DOI: 10.1002/pro.4011

Abstract

Experimental observations of enzymes under active turnover conditions have brought new insight into the role of protein motions and allosteric networks in catalysis. Many of these studies characterize enzymes under dynamic chemical equilibrium conditions, in which the enzyme is actively catalyzing both the forward and reverse reactions during data acquisition. We have previously analyzed conformational dynamics and allosteric networks of the alpha subunit of tryptophan synthase under such conditions using NMR. We have proposed that this working state represents a four to one ratio of the enzyme bound with the indole-3-glycerol phosphate substrate (E:IGP) to the enzyme bound with the products indole and glyceraldehyde-3-phosphate (E:indole:G3P). Here, we analyze the inactive D60N variant to deconvolute the contributions of the substrate- and products-bound states to the working state. While the D60N substitution itself induces small structural and dynamic changes, the D60N E:IGP and E:indole:G3P states cannot entirely account for the conformational dynamics and allosteric networks present in the working state. The act of chemical bond breakage and/or formation, or possibly the generation of an intermediate, may alter the structure and dynamics present in the working state. As the enzyme transitions from the substrate-bound to the products-bound state, millisecond conformational exchange processes are quenched and new allosteric connections are made between the alpha active site and the surface which interfaces with the beta subunit. The structural ordering of the enzyme and these new allosteric connections may be important in coordinating the channeling of the indole product into the beta subunit.


Growth inhibitory effects of anthranilic acid and its derivatives against Legionella pneumophila

Takahide Sasaki, Satoru Mizuguchi, Kohsuke Honda
PMID: 22341575   DOI: 10.1016/j.jbiosc.2012.01.012

Abstract

Legionella pneumophila is the principal etiologic agent of Legionnaires' disease. We found that the growth of L. pneumophila was markedly inhibited by its own cell lysate and the inhibitory effect was abolished by heat-treatment of the lysate. The genomic library of L. pneumophila was constructed in Escherichia coli and screened to determine the gene involved in the growth inhibition. A clone harboring the gene encoding anthranilate synthase (TrpE), which is involved in tryptophan biosynthesis, exhibited an inhibitory effect on the growth of L. pneumophila. Anthranilic acid exogenously added also exhibited antibacterial activity against L. pneumophila. A series of single-gene-knockout mutants of L. pneumophila lacking tryptophan synthesis genes were constructed and assessed for their susceptibility to anthranilic acid. Although the growth of mutants deficient in anthranilate phosphoribosyltransferase (TrpD) and N-(5'-phosphoribosyl)anthranilate isomerase (TrpF) was not affected by exogenous anthranilic acid, the indole-3-glycerophosphate synthase (TrpC) deficient mutant exhibited an increased susceptibility compared with the parent strain. These observations strongly indicate that 1-(2-carboxyphenylamino)-1'-deoxyribulose-5'-phosphate (CPADR-5'-P), which is an intermediate of tryptophan synthesis from anthranilic acid, is responsible for the growth inhibition of L. pneumophila.


Benzoxazinoid biosynthesis in dicot plants

Katrin Schullehner, Regina Dick, Florian Vitzthum, Wilfried Schwab, Wolfgang Brandt, Monika Frey, Alfons Gierl
PMID: 18929374   DOI: 10.1016/j.phytochem.2008.08.023

Abstract

Benzoxazinoids are common defence compounds of the grasses and are sporadically found in single species of two unrelated orders of the dicots. In the three dicotyledonous species Aphelandra squarrosa, Consolida orientalis and Lamium galeobdolon the main benzoxazinoid aglucon is 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). While benzoxazinoids in Aphelandra squarrosa are restricted to the root, in Consolida orientalis and Lamium galeobdolon DIBOA is found in all above ground organs of the adult plant in concentrations as high as in the seedling of maize. The initial biosynthetic steps in dicots and monocots seem to be identical. Indole is most probably the first specific intermediate that is oxygenated to indolin-2-one by a cytochrome P450 enzyme. C. orientalis has an active indole-3-glycerolphosphate lyase for indole formation that evolved independently from its orthologous function in maize. The properties and evolution of plant indole-3-glycerolphosphate lyases are discussed.


Coevolving residues of (beta/alpha)(8)-barrel proteins play roles in stabilizing active site architecture and coordinating protein dynamics

Hongbo Shen, Feng Xu, Hairong Hu, Feifei Wang, Qi Wu, Qiang Huang, Honghai Wang
PMID: 18838123   DOI: 10.1016/j.jsb.2008.09.003

Abstract

Indole-3-glycerol phosphate synthase (IGPS) is a representative of (beta/alpha)(8)-barrel proteins-the most common enzyme fold in nature. To better understand how the constituent amino-acids work together to define the structure and to facilitate the function, we investigated the evolutionary and dynamical coupling of IGPS residues by combining statistical coupling analysis (SCA) and molecular dynamics (MD) simulations. The coevolving residues identified by the SCA were found to form a network which encloses the active site completely. The MD simulations showed that these coevolving residues are involved in the correlated and anti-correlated motions. The correlated residues are within van der Waals contact and appear to maintain the active site architecture; the anti-correlated residues are mainly distributed on opposite sides of the catalytic cavity and coordinate the motions likely required for the substrate entry and product release. Our findings might have broad implications for proteins with the highly conserved (betaalpha)(8)-barrel in assessing the roles of amino-acids that are moderately conserved and not directly involved in the active site of the (beta/alpha)(8)-barrel. The results of this study could also provide useful information for further exploring the specific residue motions for the catalysis and protein design based on the (beta/alpha)(8)-barrel scaffold.


Genes

Anna Wlazło, Magdalena Święcicka, Marek D Koter, Tomasz Krępski, Leszek Bolibok, Anna Stochmal, Mariusz Kowalczyk, Monika Rakoczy-Trojanowska
PMID: 32093268   DOI: 10.3390/genes11020223

Abstract

Two genes,
and
, both encoding indole-3-glycerol phosphate lyase (IGL), are believed to control the conversion of indole-3-glycerol phosphate (IGP) to indole. The first of these has generally been supposed to be regulated developmentally, being expressed at early stages of plant development with the indole being used in the benzoxazinoid (BX) biosynthesis pathway. In contrast, it has been proposed that the second one is regulated by stresses and that the associated free indole is secreted as a volatile. However, our previous results contradicted this. In the present study, we show that the
gene takes over the role of
at later developmental stages, between the 42nd and 70th days after germination. In the majority of plants with silenced
expression,
was either expressed at a significantly higher level than
or it was the only gene with detectable expression. Therefore, we postulate that the synthesis of indole used in BX biosynthesis in rye is controlled by both
and
, which are both regulated developmentally and by stresses. In silico and in vivo analyses of the promoter sequences further confirmed our hypothesis that the roles and modes of regulation of the
and
genes are similar.


Tryptophan synthase: structure and function of the monovalent cation site

Adam T Dierkers, Dimitri Niks, Ilme Schlichting, Michael F Dunn
PMID: 19848417   DOI: 10.1021/bi9008374

Abstract

The monovalent cation (MVC) site of the tryptophan synthase from Salmonella typhimurium plays essential roles in catalysis and in the regulation of substrate channeling. In vitro, MVCs affect the equilibrium distribution of intermediates formed in the reaction of l-Ser with the alpha(2)beta(2) complex; the MVC-free, Cs(+)-bound, and NH(4)(+)-bound enzymes stabilize the alpha-aminoacrylate species, E(A-A), while Na(+) binding stabilizes the l-Ser external aldimine species, E(Aex(1)). Two probes of beta-site reactivity and conformation were used herein, the reactive indole analogue, indoline, and the l-Trp analogue, l-His. MVC-bound E(A-A) reacts rapidly with indoline to give the indoline quinonoid species, E(Q)(indoline), which slowly converts to dihydroiso-l-tryptophan. MVC-free E(A-A) gives very little E(Q)(indoline), and turnover is strongly impaired; the fraction of E(Q)(indoline) formed is <3.5% of that given by the Na(+)-bound form. The reaction of l-Ser with the MVC-free internal aldimine species, E(Ain), initially gives small amounts of an active E(A-A) which converts to an inactive species on a slower, conformational, time scale. This inactivation is abolished by the binding of MVCs. The inactive E(A-A) appears to have a closed beta-subunit conformation with an altered substrate binding site that is different from the known conformations of tryptophan synthase. Reaction of l-His with E(Ain) gives an equilibrating mixture of external aldimine and quinonoid species, E(Aex)(his) and E(Q)(his). The MVC-free and Na(+) forms of the enzyme gave trace amounts of E(Q)(his) ( approximately 1% of the beta-sites). The Cs(+) and NH(4)(+) forms gave approximately 17 and approximately 14%, respectively. The reactivity of MVC-free E(Ain) was restored by the binding of an alpha-site ligand. These studies show MVCs and alpha-site ligands act synergistically to modulate the switching of the beta-subunit from the open to the closed conformation, and this switching is crucial to the regulation of beta-site catalytic activity. Comparison of the structures of Na(+) and Cs(+) forms of the enzyme shows Cs(+) favors complexes with open indole binding sites poised for the conformational transition to the closed state, whereas the Na(+) form does not. The beta-subunits of Cs(+) complexes exhibit preformed indole subsites; the indole subsites of the open Na(+) complexes are collapsed, distorted, and too small to accommodate indole.


CLIPS-1D: analysis of multiple sequence alignments to deduce for residue-positions a role in catalysis, ligand-binding, or protein structure

Jan-Oliver Janda, Markus Busch, Fabian Kück, Mikhail Porfenenko, Rainer Merkl
PMID: 22480135   DOI: 10.1186/1471-2105-13-55

Abstract

One aim of the in silico characterization of proteins is to identify all residue-positions, which are crucial for function or structure. Several sequence-based algorithms exist, which predict functionally important sites. However, with respect to sequence information, many functionally and structurally important sites are hard to distinguish and consequently a large number of incorrectly predicted functional sites have to be expected. This is why we were interested to design a new classifier that differentiates between functionally and structurally important sites and to assess its performance on representative datasets.
We have implemented CLIPS-1D, which predicts a role in catalysis, ligand-binding, or protein structure for residue-positions in a mutually exclusive manner. By analyzing a multiple sequence alignment, the algorithm scores conservation as well as abundance of residues at individual sites and their local neighborhood and categorizes by means of a multiclass support vector machine. A cross-validation confirmed that residue-positions involved in catalysis were identified with state-of-the-art quality; the mean MCC-value was 0.34. For structurally important sites, prediction quality was considerably higher (mean MCC = 0.67). For ligand-binding sites, prediction quality was lower (mean MCC = 0.12), because binding sites and structurally important residue-positions share conservation and abundance values, which makes their separation difficult. We show that classification success varies for residues in a class-specific manner. This is why our algorithm computes residue-specific p-values, which allow for the statistical assessment of each individual prediction. CLIPS-1D is available as a Web service at http://www-bioinf.uni-regensburg.de/.
CLIPS-1D is a classifier, whose prediction quality has been determined separately for catalytic sites, ligand-binding sites, and structurally important sites. It generates hypotheses about residue-positions important for a set of homologous proteins and focuses on conservation and abundance signals. Thus, the algorithm can be applied in cases where function cannot be transferred from well-characterized proteins by means of sequence comparison.


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